molecular formula C18H18N2 B14126220 6-(Piperidin-1-yl)phenanthridine

6-(Piperidin-1-yl)phenanthridine

Katalognummer: B14126220
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: CRPZJMIZBLMWCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Piperidin-1-yl)phenanthridine is a heterocyclic compound that features a phenanthridine core substituted with a piperidine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-1-yl)phenanthridine typically involves the reaction of phenanthridine with piperidine under specific conditions. One common method includes dissolving phenanthridine in a solvent such as dimethylformamide (DMF) and adding piperidine. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Piperidin-1-yl)phenanthridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Phenanthridine derivatives with oxidized functional groups.

    Reduction: Reduced forms of the phenanthridine core.

    Substitution: Substituted phenanthridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-(Piperidin-1-yl)phenanthridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Piperidin-1-yl)phenanthridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

  • 6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)phenanthridine
  • 6-(4-(Pyridin-2-yl)piperazin-1-yl)phenanthridine

Comparison: 6-(Piperidin-1-yl)phenanthridine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C18H18N2

Molekulargewicht

262.3 g/mol

IUPAC-Name

6-piperidin-1-ylphenanthridine

InChI

InChI=1S/C18H18N2/c1-6-12-20(13-7-1)18-16-10-3-2-8-14(16)15-9-4-5-11-17(15)19-18/h2-5,8-11H,1,6-7,12-13H2

InChI-Schlüssel

CRPZJMIZBLMWCK-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.